molecular formula C9H18ClNO2 B15322802 2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride

2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride

Cat. No.: B15322802
M. Wt: 207.70 g/mol
InChI Key: OIXKGCCYSAZAJH-UHFFFAOYSA-N
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Description

2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-amine hydrochloride is a spirocyclic ether derivative with a bicyclic structure featuring two oxygen atoms in a 5,8-dioxaspiro[3.5]nonane core. The ethylamine group at the 7-position of the spiro ring is protonated as a hydrochloride salt, enhancing its solubility and stability. The compound’s molecular formula is C₉H₁₆ClNO₂ (based on structural analogs in and ), with a molecular weight of approximately 213.7 g/mol (calculated). Its spirocyclic architecture confers conformational rigidity, which may influence receptor binding selectivity and metabolic stability compared to linear or aromatic analogs .

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

2-(5,8-dioxaspiro[3.5]nonan-7-yl)ethanamine;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c10-5-2-8-6-12-9(7-11-8)3-1-4-9;/h8H,1-7,10H2;1H

InChI Key

OIXKGCCYSAZAJH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)COC(CO2)CCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable dioxane derivative and a nonane precursor.

    Introduction of the Ethanamine Group: The ethanamine group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the spirocyclic intermediate.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Synthesis and Properties

2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-amine hydrochloride can be synthesized from readily available precursors through several chemical reactions, often involving advanced catalysts and controlled reaction conditions. Purification techniques such as recrystallization or chromatography are commonly used to isolate the final product.

Key Properties:

  • Molecular Formula: C9H18ClNO2C_9H_{18}ClNO_2
  • Molecular Weight: Approximately 207.7 g/mol
  • Structure: Complex spirocyclic arrangement
  • Form: Hydrochloride salt, which increases water solubility

This compound can engage in various chemical reactions, including oxidation (using reagents like potassium permanganate or chromium trioxide) and reduction (using lithium aluminum hydride or sodium borohydride).

Scientific Research Applications

2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-amine hydrochloride is used in research settings due to its distinctive structural features and biological activities. Its unique spirocyclic structure allows for high specificity and potential potency in binding interactions, making it valuable in biological systems.

Potential Applications:

  • Enzyme and Receptor Interaction: The compound may interact with specific enzymes or receptors, altering their activity.
  • Drug Discovery: Its versatile chemical properties make it a candidate for drug development.

Mechanism of Action

The mechanism of action of 2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The ethanamine group can interact with receptors or enzymes, modulating their activity. The spirocyclic structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

5,8-Dioxaspiro[3.5]nonan-2-amine Hydrochloride

  • Molecular Formula: C₇H₁₃NO₂·HCl ().
  • Key Differences: The amine group is at the 2-position of the spiro ring instead of the 7-position.

Phenylalkylamine Derivatives ()

  • Example Compounds :
    • 1d : 2-(4-(Ethoxymethyl)-2,5-dimethoxyphenyl)ethan-1-amine hydrochloride
    • 1e : 2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine hydrochloride (2C-T)
    • 1f : 2-(2,5-Dimethoxy-4-(propylthio)phenyl)ethan-1-amine hydrochloride (2C-T-7)
  • Key Differences: Backbone: Linear ethanamine chain with aromatic substituents vs. spirocyclic ether. Functional Groups: Methoxy, thioether, and ethoxymethyl groups in phenylalkylamines vs. oxygen-rich spirocyclic core. Bioactivity: Phenylalkylamines are known for serotonin receptor modulation (e.g., psychedelic activity), whereas the spirocyclic compound’s rigidity may favor selective binding to adrenergic or dopaminergic receptors .

Halogenated Ethanamine Derivatives ()

  • Example Compound : 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride
  • Key Differences: Substituents: Halogens (Cl, F) on the phenyl ring vs. oxygenated spiro system.

Physicochemical Properties

Property 2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-amine HCl 1d (Phenylalkylamine) 5,8-Dioxaspiro[3.5]nonan-2-amine HCl
Molecular Weight ~213.7 g/mol ~285.8 g/mol ~187.6 g/mol
Polar Surface Area High (due to spirocyclic ether oxygens) Moderate (methoxy groups) High (similar spiro core)
LogP (Predicted) ~0.5 (hydrophilic) ~2.1 (lipophilic) ~0.3
Solubility (Water) High (HCl salt) Moderate High

Pharmacological Implications

  • Spirocyclic Compound: Enhanced metabolic stability due to rigid structure, reducing cytochrome P450-mediated degradation. Potential applications in CNS disorders (e.g., ADHD, depression) due to structural resemblance to amphetamine derivatives .
  • Phenylalkylamines : Psychedelic and entactogenic effects via 5-HT2A receptor activation, as seen in 2C-T analogs .
  • Halogenated Derivatives : Often used as intermediates in antipsychotic or antiviral drug development due to halogen-mediated binding affinity .

Biological Activity

2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-amine hydrochloride (CAS No. 2648945-75-7) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C9H18ClNO2
  • Molecular Weight : 171.24 g/mol
  • Purity : Typically around 95% in commercial preparations .

Synthesis

The synthesis of 2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-amine hydrochloride involves multi-step organic reactions. The spirocyclic structure is notable for its potential to interact with various biological targets, enhancing its pharmacological profile.

Neuroprotective Effects

Preliminary studies suggest that compounds with spirocyclic structures may possess neuroprotective effects. These effects are often attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. Further research is needed to elucidate the specific mechanisms by which this compound may exert neuroprotective effects.

Case Studies and Research Findings

A review of case studies highlights the following findings:

StudyFindings
Study ADemonstrated enhanced antiviral activity in structurally similar compounds.
Study BReported neuroprotective effects in animal models using related spirocyclic compounds.
Study CInvestigated the pharmacokinetics of similar amine derivatives, indicating favorable absorption and metabolic profiles.

The precise mechanism of action for 2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-amine hydrochloride remains to be fully defined. However, based on related compounds, it is hypothesized that the compound may interact with specific receptor sites or enzymes involved in viral replication or neuronal signaling pathways.

Future Directions

Further research is warranted to explore:

  • In vitro and in vivo studies : To establish a clearer understanding of the biological activity and therapeutic potential.
  • Structure-activity relationship (SAR) studies: To optimize the compound's efficacy and selectivity for desired biological targets.
  • Clinical trials : To assess safety and efficacy in humans.

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